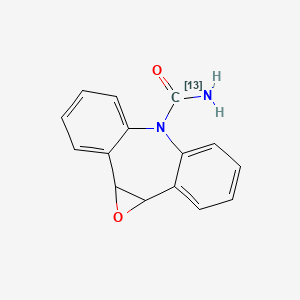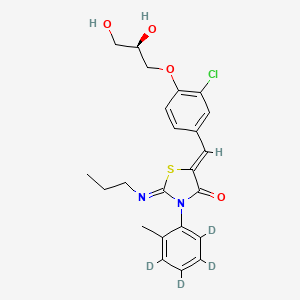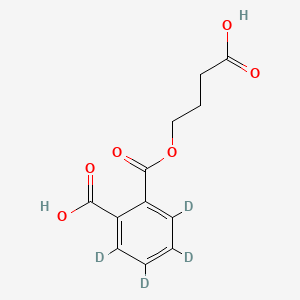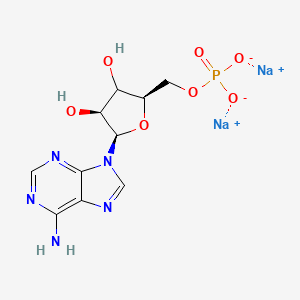
Adenosine 5'-monophosphate (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine 5’-monophosphate (disodium) is a nucleotide that plays a crucial role in various biological processes. It is composed of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine. It is widely present in nature and is involved in cellular energy transfer and signal transduction .
準備方法
Synthetic Routes and Reaction Conditions: Adenosine 5’-monophosphate (disodium) can be synthesized through enzymatic and chemical methods. The enzymatic method involves the use of enzymes to catalyze the breakdown of NAD+ or related precursors, yielding the desired product . The chemical synthesis involves the phosphorylation of adenosine using phosphorylating agents under controlled conditions.
Industrial Production Methods: Industrial production of adenosine 5’-monophosphate (disodium) typically involves microbial fermentation. Microorganisms such as Candida utilis are used to produce the compound, which is then extracted and purified .
化学反応の分析
Types of Reactions: Adenosine 5’-monophosphate (disodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adenosine 5’-diphosphate and adenosine 5’-triphosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines.
Major Products:
- Adenosine 5’-diphosphate (disodium)
- Adenosine 5’-triphosphate (disodium)
科学的研究の応用
Adenosine 5’-monophosphate (disodium) has a wide range of applications in scientific research:
- Chemistry: It is used as a substrate in various enzymatic reactions and as a standard in chromatography.
- Biology: It plays a role in signal transduction and energy transfer within cells. It is also used in studies involving nucleotide metabolism and enzyme kinetics .
- Medicine: It is used in the study of metabolic disorders and as a potential therapeutic agent for certain conditions.
- Industry: It is used in the production of flavor enhancers and as a component in certain pharmaceuticals .
作用機序
Adenosine 5’-monophosphate (disodium) exerts its effects primarily through its role as an activator of AMP-activated protein kinase (AMPK). This enzyme plays a key role in cellular energy homeostasis. The compound binds to AMPK, leading to its activation and subsequent regulation of metabolic pathways . Additionally, it serves as a substrate for various enzymes, including AMP-thymidine kinase, AMP deaminase, and 5’-nucleotidase .
類似化合物との比較
- Adenosine 5’-diphosphate (disodium)
- Adenosine 5’-triphosphate (disodium)
- Inosine monophosphate (disodium)
Comparison: Adenosine 5’-monophosphate (disodium) is unique in its role as a monophosphate nucleotide. Unlike adenosine 5’-diphosphate and adenosine 5’-triphosphate, it does not have high-energy phosphoanhydride bonds. This makes it less involved in direct energy transfer but crucial in signal transduction and as a precursor for other nucleotides . Inosine monophosphate, on the other hand, is involved in purine metabolism and serves as a precursor for adenosine monophosphate .
特性
分子式 |
C10H12N5Na2O7P |
|---|---|
分子量 |
391.19 g/mol |
IUPAC名 |
disodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6?,7+,10-;;/m1../s1 |
InChIキー |
QGXLVXZRPRRCRP-QONMVAKYSA-L |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


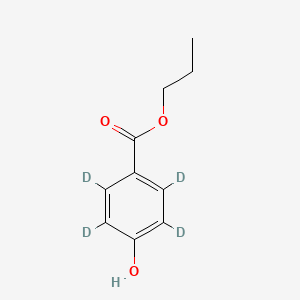
![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
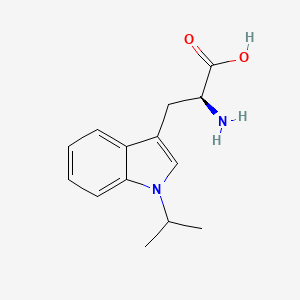
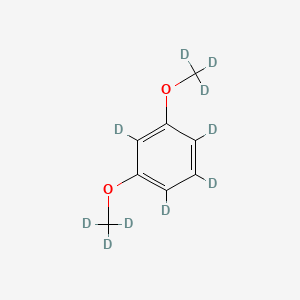
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide](/img/structure/B15139291.png)
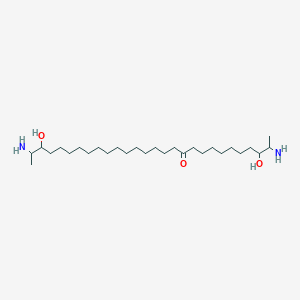
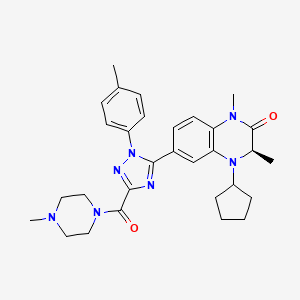
![3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139307.png)
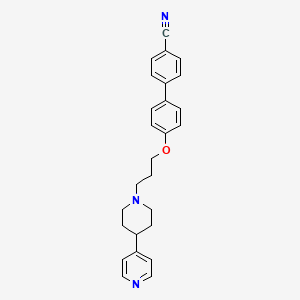
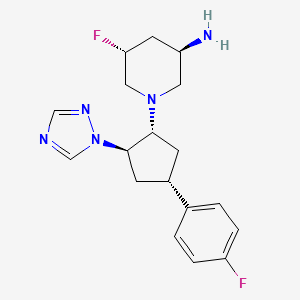
![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
